8-Hydroxyquinaldine

概要

説明

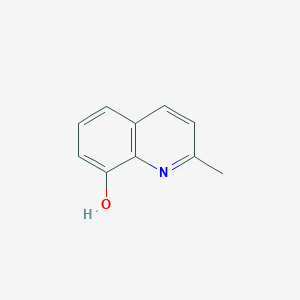

8-Hydroxyquinaldine (IUPAC name: 2-methylquinolin-8-ol) is a quinoline derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.18–159.19 g/mol . It features a hydroxyl group at the 8-position and a methyl group at the 2-position of the quinoline backbone. This structural motif enhances its chelating properties, making it valuable in coordination chemistry, metal recovery, and organic electronics . Its CAS registry number is 826-81-3, and it is commercially available with a purity of ≥98% .

Key applications include:

- Metal Chelation: Used in adsorbents for selective gallium recovery from industrial waste .

- Organic Semiconductors: Serves as a precursor for π-conjugated oligomers in organic field-effect transistors (OFETs) .

- Medicinal Chemistry: Explored as a scaffold for antimicrobial and anticancer agents, though its bioactivity is highly substituent-dependent .

準備方法

Modified Skraup Synthesis Using Paraldehyde

The most widely documented method for 8-hydroxyquinaldine synthesis involves a modified Skraup reaction, which replaces traditional crotonaldehyde with paraldehyde to enhance safety and scalability . This approach, detailed in patent CN103483253A, proceeds as follows:

Reaction Mechanism and Conditions

-

Reactants :

-

o-Aminophenol (1.0 eq.) and o-nitrophenol (1.2 eq.) are dissolved in a mixed solvent of hydrochloric acid (20%) and acetic acid (1:1 v/v).

-

Paraldehyde (1.5 eq.), a trimer of acetaldehyde, is added dropwise at 30–100°C.

-

-

Role of Paraldehyde :

Paraldehyde decomposes to acetaldehyde under acidic conditions, introducing the methyl group at position 2 of the quinoline ring . -

Oxidation :

o-Nitrophenol acts as an oxidizing agent, facilitating cyclization and aromatization.

Process Steps

-

Condensation :

The mixture is heated to 80–90°C for 1–8 hours, during which cyclization forms the quinoline core. -

Purification :

Advantages Over Traditional Methods

-

Reduced Toxicity : Paraldehyde replaces carcinogenic crotonaldehyde, minimizing occupational hazards.

-

Scalability : The simplified workflow and stable reagents enable large-scale production.

Alternative Synthetic Routes

Sulfonation-Alkali Fusion of Quinoline Derivatives

While primarily used for 8-hydroxyquinoline synthesis , sulfonation-alkali fusion has been adapted for methyl-substituted analogs. Key steps include:

-

Sulfonation : Quinoline is treated with fuming sulfuric acid (65%) at 60°C to yield 8-quinoline sulfonic acid .

-

Alkali Fusion : The sulfonic acid undergoes hydrolysis at 180°C under pressure (1.5 MPa) with NaOH, producing 8-hydroxyquinoline.

-

Methylation : Subsequent Friedel-Crafts alkylation introduces the methyl group, though this step remains less efficient than direct Skraup modifications .

Two-Step Synthesis from 5,7-Dichloro-8-hydroxyquinaldine

A niche route involves chlorination followed by dechlorination:

-

Chlorination : this compound is treated with Cl₂ in acetic acid to form 5,7-dichloro-8-hydroxyquinaldine .

-

Dechlorination : Catalytic hydrogenation (Pd/C, H₂) removes chlorine atoms, regenerating this compound.

Comparative Analysis of Methods

Critical Considerations in Process Optimization

Catalytic Enhancements

-

Copper Sulfate and Calcium Oxide : Added in Skraup-type reactions to accelerate cyclization and improve yields (e.g., 96.3% for 8-hydroxyquinoline synthesis) .

-

Methanol as Catalyst : Reduces reaction time during alkali fusion steps by 30% .

Solvent Systems

-

Acetic Acid-HCl Mixtures : Optimal for protonating intermediates and stabilizing the reaction milieu .

-

Ethanol-Water Recrystallization : Achieves >99% purity by removing nitrobyproducts .

Industrial-Scale Challenges and Solutions

Byproduct Management

-

Nitro Derivatives : Generated during oxidation; mitigated via steam distillation .

-

Polymerization : Controlled by maintaining temperatures below 100°C and using excess paraldehyde .

Environmental Impact

化学反応の分析

Types of Reactions: 8-Hydroxyquinaldine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine and chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

8-Hydroxyquinaldine and its derivatives exhibit significant anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, bis-8-hydroxyquinoline derivatives have shown potent antiproliferative effects against various cancer cell lines .

2. Neuroprotective Effects

8-HQ is recognized for its neuroprotective capabilities, primarily through its role as a metal chelator. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease by reducing metal ion toxicity in the brain. The derivative clioquinol has been evaluated in transgenic mice and resulted in a notable decrease in amyloid-beta deposition .

3. Antimicrobial Properties

The compound also possesses antimicrobial activity against a range of pathogens. For example, studies have indicated that 8-HQ derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, with hybrid compounds showing improved efficacy compared to standard antibiotics .

Analytical Applications

1. Metal Chelation

this compound is widely used as a chelating agent due to its ability to form stable complexes with various metal ions. This property makes it valuable in analytical chemistry for the detection and quantification of metals in biological and environmental samples .

2. Fluorescent Sensing

The chelation of metal ions enhances the fluorescence properties of 8-HQ, making it suitable for use as a fluorescent chemosensor. It has been applied in detecting biologically relevant metal ions such as Al³⁺ and Zn²⁺, which are crucial for various physiological processes .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

this compound derivatives are utilized as electron carriers in OLEDs due to their favorable electronic properties. Their incorporation into OLED materials enhances device performance by improving charge transport and light emission efficiency .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), researchers found that this compound significantly inhibited the growth of cancer cells in vitro, with subsequent in vivo studies confirming its efficacy against tumor growth in animal models.

Case Study 2: Neuroprotection

A clinical trial involving PBT2, a derivative of 8-HQ, demonstrated its ability to reduce cognitive decline in patients with Alzheimer's disease by effectively chelating copper and zinc ions in the brain, thus mitigating their neurotoxic effects.

Case Study 3: Analytical Applications

In environmental monitoring, 8-HQ has been employed to develop sensitive methods for detecting heavy metals in water samples. Its chelation properties were leveraged to create a colorimetric assay that allows for quick visual assessment of metal contamination.

作用機序

The mechanism of action of 8-hydroxyquinaldine involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts the normal functioning of enzymes and other proteins that require these metal ions as cofactors. As a result, the compound exhibits antimicrobial and antifungal activities by inhibiting the growth and survival of pathogenic microorganisms .

類似化合物との比較

Structural and Functional Differences

The methyl group at the 2-position distinguishes 8-hydroxyquinaldine from other quinoline derivatives. Below is a structural and functional comparison with key analogs:

Key Observations :

- Chelation Efficiency : this compound’s methyl group reduces steric hindrance compared to bulkier derivatives, improving its selectivity for gallium recovery over aluminum in Bayer liquor .

- Semiconductor Performance: Oligomers derived from this compound (e.g., D1) exhibit superior π-π stacking and hole mobility compared to non-methylated analogs due to twisted molecular geometry enhancing intermolecular interactions .

- Bioactivity : The methyl group in this compound renders it inactive in HIV integrase inhibition, whereas derivatives with electron-withdrawing groups (e.g., nitro) or additional hydroxyl groups (e.g., SQL3) show enhanced potency .

Critical Insights :

- Substituent positioning (e.g., hydroxyl groups at C5-C6 vs. C7-C8) significantly impacts bioactivity .

- Styrylquinolines (e.g., SQL3) outperform this compound in antifungal applications due to dual hydroxyl groups enhancing membrane interaction .

Table 3: Performance in Organic Electronics

| Compound | Application | Hole Mobility (cm² V⁻¹ s⁻¹) | Operating Voltage | Reference |

|---|---|---|---|---|

| D1 | OFETs | 1.28 | ≤6 V | |

| D2 | OFETs | 0.92 | ≤6 V | |

| P3HT | Benchmark polymer | 0.01–0.1 | >20 V |

Advantages of this compound Derivatives :

生物活性

8-Hydroxyquinaldine (8-HQ) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the various biological activities associated with 8-HQ, including its antimicrobial, anticancer, and neuroprotective properties, as well as its potential applications in drug development.

This compound is characterized by its hydroxyl and quinaldine moieties, which contribute to its unique chemical behavior and biological effects. The synthesis of 8-HQ derivatives has been extensively studied, leading to the development of compounds with enhanced biological activities. Recent advances have focused on optimizing synthetic pathways to produce novel derivatives with specific pharmacological properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives have shown promising results, suggesting that 8-HQ could serve as a lead compound for developing new antibacterial agents .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

| Acinetobacter baumannii | 0.5 |

Anticancer Activity

The anticancer potential of this compound has been demonstrated through various studies. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth. For instance, certain derivatives have been reported to inhibit carbonic anhydrase isoforms, which are implicated in tumorigenesis .

Case Study:

A study evaluated a series of 8-substituted quinoline derivatives for their anticancer activity against various cancer cell lines. Results indicated that these compounds exhibited potent antiproliferative effects, particularly against breast and lung cancer cells, with IC50 values in the nanomolar range .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly as an iron chelator. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The ability to chelate metals like iron is crucial in mitigating oxidative damage associated with neurodegeneration .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is essential for optimizing their biological efficacy. Modifications at various positions on the quinaldine ring can significantly influence their pharmacological properties. For example, increasing lipophilicity has been correlated with enhanced antiviral activity against certain viral strains .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Hydroxyquinaldine (8-HQ) critical for experimental design?

- Methodological Answer : Prioritize determining solubility (in polar vs. non-polar solvents), stability under varying pH/temperature, and chelation behavior with metal ions. For example, 8-HQ’s phenolic OH group (pKa ~8.5) influences its solubility in aqueous buffers, which is critical for spectrophotometric assays . Use UV-Vis spectroscopy (λmax ~360 nm in ethanol) and HPLC (C18 column, methanol:water mobile phase) to validate purity (>98%) and monitor degradation under experimental conditions .

Q. How can researchers synthesize and purify this compound for laboratory use?

- Methodological Answer : Synthesize via Skraup reaction using 2-methylquinoline and nitrating agents, followed by hydrolysis. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol). Characterize purity using melting point (reported ~195°C), FT-IR (O-H stretch at 3200–3400 cm⁻¹), and <sup>1</sup>H NMR (δ 8.5–6.5 ppm for aromatic protons) .

Q. What spectroscopic techniques are optimal for characterizing 8-HQ-metal complexes?

- Methodological Answer : Employ UV-Vis spectroscopy to detect charge-transfer bands (e.g., shifts upon Fe<sup>3+</sup> binding) and FT-IR to identify metal-ligand vibrational modes (e.g., M-O stretches). For structural analysis, use X-ray crystallography (if crystalline) or ESI-MS to confirm stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

Advanced Research Questions

Q. How to resolve contradictions in reported stability constants of 8-HQ-metal complexes across studies?

- Methodological Answer : Discrepancies often arise from ionic strength variations, solvent effects, or competing ligands. Standardize conditions using IUPAC-recommended buffers (e.g., 0.1 M KCl for ionic strength control) and validate via potentiometric titrations with a glass electrode. Compare data with computational models (e.g., Hyperquad Suite) to reconcile experimental vs. theoretical values .

Q. What experimental controls are essential when studying 8-HQ’s antimicrobial activity to avoid false positives?

- Methodological Answer :

- Negative controls : Solvent-only (e.g., DMSO) and metal-free 8-HQ.

- Positive controls : Known metal chelators (e.g., EDTA) to isolate chelation-dependent effects.

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p <0.05) across triplicate assays .

Q. How to design a kinetic study for 8-HQ’s oxidative degradation under environmental conditions?

- Methodological Answer :

- Variables : Vary pH (3–10), temperature (25–60°C), and oxidant concentrations (H2O2, UV/O3).

- Analytics : Monitor degradation via LC-MS (to identify byproducts) and radical scavengers (e.g., TEMPO) to probe reaction mechanisms.

- Modeling : Apply pseudo-first-order kinetics and Arrhenius equation to estimate activation energy (Ea) .

Q. Data Analysis & Reproducibility

Q. How to ensure reproducibility in 8-HQ-based assays across laboratories?

- Methodological Answer :

- Documentation : Report exact solvent ratios, instrument calibration (e.g., NMR using TMS), and lot numbers of reagents.

- Reference standards : Use certified 8-HQ (CAS 826-81-3) from accredited suppliers (e.g., Sigma-Aldrich) and validate with independent techniques (e.g., elemental analysis) .

- Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo with DOI links .

Q. What statistical approaches are appropriate for analyzing dose-response data in 8-HQ toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50 values with 95% confidence intervals. For outliers, apply Grubbs’ test and report exclusion criteria transparently .

Q. Future Research Directions

Q. How can computational chemistry enhance the design of 8-HQ derivatives for targeted applications?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to screen binding affinities with biological targets (e.g., bacterial metalloenzymes). Validate predictions with synthetic analogs and SPR-based binding assays .

Q. What gaps exist in understanding 8-HQ’s role in redox cycling and ROS generation?

特性

IUPAC Name |

2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYLBWHHTUWMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061184 | |

| Record name | 8-Quinolinol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 8-Hydroxy-2-methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000105 [mmHg] | |

| Record name | 8-Hydroxy-2-methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

826-81-3 | |

| Record name | 2-Methyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyquinaldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-8-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W631H5302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。